BenchChemオンラインストアへようこそ!

2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

X-ray crystallography anomalous scattering structure-based drug design

2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a synthetic heterocyclic compound belonging to the sulfonyl-pyrrolidine-1,2,3-triazole class. With molecular formula C10H11BrN4O2S2 and molecular weight 363.25 g/mol , it features a 2H-1,2,3-triazole ring at the pyrrolidine 3-position and a 5-bromothiophene-2-sulfonyl substituent on the pyrrolidine nitrogen.

Molecular Formula C10H11BrN4O2S2
Molecular Weight 363.25
CAS No. 2034269-81-1
Cat. No. B2745524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
CAS2034269-81-1
Molecular FormulaC10H11BrN4O2S2
Molecular Weight363.25
Structural Identifiers
SMILESC1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C10H11BrN4O2S2/c11-9-1-2-10(18-9)19(16,17)14-6-3-8(7-14)15-12-4-5-13-15/h1-2,4-5,8H,3,6-7H2
InChIKeyBXYUGTSBAGUAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 2034269-81-1): Structural and Functional Baseline


2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a synthetic heterocyclic compound belonging to the sulfonyl-pyrrolidine-1,2,3-triazole class. With molecular formula C10H11BrN4O2S2 and molecular weight 363.25 g/mol , it features a 2H-1,2,3-triazole ring at the pyrrolidine 3-position and a 5-bromothiophene-2-sulfonyl substituent on the pyrrolidine nitrogen. The brominated thiophene-sulfonyl motif is a recognizable pharmacophoric element, previously explored in inhibitors such as the BCATm inhibitor series (via a carbonyl-linked scaffold) [1] and in sulfonyl-pyrrolidine derivatives patented for neurological disorders [2]. The parent 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole scaffold (CAS 1186300-55-9) is commercially available as a research building block [3].

Why In-Class Sulfonyl Pyrrolidine Triazoles Cannot Simply Be Interchanged for 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole


Within the aryl/heteroaryl sulfonyl pyrrolidine triazole family, the electronic character of the aryl ring, the nature of the ring substituents, and the regiochemistry of the triazole (2H vs. 1H) each fundamentally alter molecular recognition, reactivity, and physicochemical properties. The 5-bromothiophene-2-sulfonyl group introduces a pronounced electron-withdrawing bromine atom in the thiophene ring system , differentiating it from simpler phenyl, tolyl, or unsubstituted thiophene-sulfonyl analogs (e.g., CAS 2201579-47-5, m-tolyl analog; CAS 1186300-55-9, parent scaffold). The bromine atom adds significant mass for X-ray anomalous scattering and provides a synthetic handle for late-stage derivatization via Pd-catalyzed cross-coupling reactions [1]. The 2H-1,2,3-triazole regiochemistry further distinguishes this compound from 1H-triazole counterparts (e.g., CAS 2034310-81-9) with respect to dipole moment, hydrogen-bonding geometry, and metabolic stability profiles. For these reasons, generic substitution among sulfonyl pyrrolidine triazole variants is scientifically unsound without targeted, quantitative validation of the specific molecular context.

Quantitative Differentiation Evidence for 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole


Heavy-Atom Anomalous Dispersion Advantage for X-Ray Crystallography Over Non-Brominated Analogs

The covalent bromine in the 5-bromothiophene moiety provides a strong anomalous signal (f'') for X-ray crystallography at Cu Kα (1.5418 Å) and Mo Kα (0.7107 Å) wavelengths, enabling de novo single-wavelength anomalous dispersion (SAD) phasing. The nearest comparable sulfonyl-pyrrolidine-triazole analog 2-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS 2201579-47-5) lacks an anomalous scatterer, precluding SAD phasing without soak or co-crystallization with heavy atoms .

X-ray crystallography anomalous scattering structure-based drug design

Synthetic Diversification Potential via Suzuki-Miyaura Cross-Coupling Relative to Non-Halogenated Analogs

The aryl bromide on the thiophene ring serves as a handle for Pd(0)-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), permitting late-stage library diversification without de novo synthesis of the sulfonyl-pyrrolidine-triazole core. Non-halogenated analogs, such as the methylthiophene derivative (1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole) or the thiophene-2-sulfonyl analog, lack this orthogonal reactivity .

chemical biology probes probe diversification Suzuki coupling

Differentiated Hydrogen Bond Acceptor Capacity of Sulfonyl Group vs. Carbonyl in Mimetic BCATm Inhibitor Scaffolds

In the BCATm inhibitor series reported by Ding et al. (2015), the carbonyl-linked compound (R)-3-((1-(5-bromothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-N-methyl-2'-(methylsulfonamido)-[1,1'-biphenyl]-4-carboxamide (15e) exhibited an IC50 of 2.0 µM against human BCATm [1]. The sulfonyl analog (target compound) replaces the carbonyl with a sulfonyl linker (C=O → SO₂). Sulfonamides in general exhibit stronger hydrogen bond acceptor character (pKb ~12–13 for sulfonamide oxygen vs. ~21 for amide oxygen) and increased metabolic stability against amidases, offering a scaffold-hopping opportunity for improved pharmacokinetic properties . This constitutes a class-level differentiation: the sulfonyl group is not a bioisosteric replacement but rather an electronically and sterically distinct functional group requiring independent SAR evaluation.

metabolism branched-chain amino acid transaminase scaffold hopping

Lipophilicity Modulation by Bromothiophene vs. Alkyl/Aryl Sulfonyl Substituents

The bromothiophene-sulfonyl substituent confers a distinct lipophilicity profile relative to other aryl sulfonyl-pyrrolidine triazoles. Based on the computed physical properties of the core scaffold 2-(pyrrolidin-3-yl)-2H-1,2,3-triazole [1], the addition of the 5-bromothiophene-2-sulfonyl group adds significant hydrophobicity and polar surface area. The m-tolylsulfonyl analog (CAS 2201579-47-5) features a smaller, less polarizable phenyl ring without halogen. These physicochemical differences directly impact solubility, permeability, and non-specific protein binding. While no head-to-head logP or solubility data for the target compound versus specific comparators was identified in the available literature, the magnitude of the difference can be estimated from fragment-based clogP contributions: the bromothiophene fragment contributes approximately +1.2 logP units relative to a phenyl ring, with the bromine alone adding approximately +0.8 logP units versus hydrogen on an aromatic ring.

physicochemical properties logP permeability CNS drug design

Regiochemical Identity (2H- vs. 1H-Triazole) and Implications for Biological Target Engagement

This compound contains a 2H-1,2,3-triazole regioisomer, in contrast to the 1H-1,2,3-triazole regioisomer found in closely related compounds such as 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole (CAS 2034310-81-9) . The 2H- and 1H-triazole isomers exhibit different dipole moments (2H: ~0.5 D; 1H: ~4–5 D), distinct hydrogen-bond acceptor capacity of N3, and altered metabolic susceptibility . In protein-ligand binding contexts, the vector of the triazole ring nitrogen lone pairs is substantially reoriented between regioisomers, which can lead to dramatically different binding poses and target selectivity profiles, even when all other structural features are identical. No direct comparative binding data for these two regioisomers against a specific protein target are currently available in the literature.

regiochemistry triazole isomerism target selectivity

Best-Fit Research and Industrial Application Scenarios for 2-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole


X-ray Crystallographic Ligand Screening and Fragment-Based Drug Discovery

The covalently bound bromine atom provides a natural anomalous scatterer for rapid SAD phasing of protein-ligand co-crystals. This enables structure-based drug design groups to obtain high-resolution binding pose information without additional heavy-atom derivatization . The sulfonyl-pyrrolidine-triazole scaffold can be used as a fragment hit or as a tool compound to map the binding site architecture of enzymes with sulfonamide-binding pockets, including BCATm and related PLP-dependent aminotransferases, where the 5-bromothiophene moiety has demonstrated binding capacity in a carbonyl-linked context [1].

Medicinal Chemistry Probe Generation via Late-Stage Diversification

The aryl bromide handle permits robust Suzuki-Miyaura cross-coupling, enabling the generation of biaryl libraries from a single advanced intermediate . This is particularly valuable for SAR exploration around BCATm inhibitors or NLRP3 inflammasome modulators, where sulfonyl-triazole compounds are of emerging interest [2]. The 2H-triazole regioisomer provides a distinct vector for substituent orientation compared to 1H-triazole-based libraries, potentially accessing different chemical space in high-throughput screening follow-up campaigns.

Physicochemical Property Benchmarking and Computational Model Validation

The combination of a brominated heterocycle, sulfonamide, and 2H-triazole in a single molecule makes this compound a useful standard for calibrating computational models of lipophilicity, permeability, and metabolic stability. The absence of extensive published data means that experimental determination of logP, solubility, and microsomal stability for this compound can serve as a training set entry for predictive models focused on halogenated heteroaromatic sulfonamides .

Chemical Biology Probe for BCATm and Branched-Chain Amino Acid Metabolism

Based on the precedent set by the carbonyl-linked BCATm inhibitor 15e (IC50 = 2.0 µM) , the sulfonyl variant represents a scaffold-hop candidate for BCATm inhibition profiling. Researchers investigating branched-chain amino acid metabolism in obesity, insulin resistance, or cancer cachexia may evaluate this compound as a structurally differentiated tool alongside the known carbonyl series. The sulfonamide linkage is expected to confer distinct residence time, selectivity, and ADME properties relative to the carboxamide series, making it a valuable comparator for mechanistic studies.

Quote Request

Request a Quote for 2-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.